Boc-(S)-2-Amino-5-methylhex-4-enoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related Boc-protected amino acids involves multiple steps, including enantioselective enzymatic reductive amination, Grignard addition, and regioselective amidomethylation. These methods ensure high yields and enantiomeric excess, demonstrating the efficiency and versatility of synthetic approaches toward Boc-protected amino acids (Park et al., 2016), (Pascal et al., 2000).

Molecular Structure Analysis

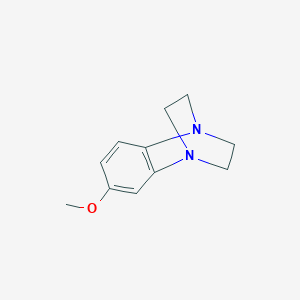

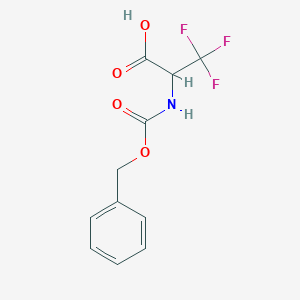

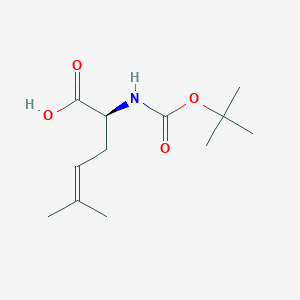

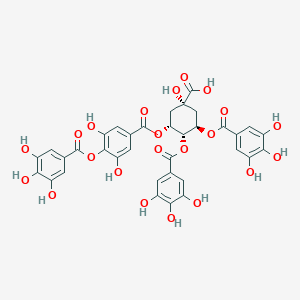

The molecular structure of Boc-(S)-2-amino-5-methylhex-4-enoic acid and its derivatives is characterized by the presence of the Boc group, which plays a significant role in protecting the amino group during synthesis. The structure enables selective reactions at other functional groups without affecting the amino group, facilitating the synthesis of complex molecules.

Chemical Reactions and Properties

Boc-protected amino acids undergo various chemical reactions, including acidolysis, epoxidation, and intramolecular cyclization. These reactions are crucial for constructing cyclic peptides and peptidomimetics with desired biological activities. The stability of the Boc group under specific conditions allows for sequential reactions leading to the targeted molecular architecture (Adeva et al., 1995), (Krishnamurthy et al., 2014).

科学研究应用

Boron-Containing Compounds in Science and Medicine : Boron-containing compounds (BCCs) have been increasingly recognized for their potential in drug discovery, including their use as antibiotics or chemotherapeutic agents. The incorporation of boron into drug molecules has been shown to enhance their binding capacity to target receptors and improve pharmacokinetic profiles. This research suggests the expanding role of boron compounds in developing new therapeutic strategies (Plescia & Moitessier, 2020).

Biodegradable Organic Matter and Water Treatment : The presence of biodegradable organic matter (BOM) in surface waters poses challenges for drinking water treatment, including bio-regrowth in distribution systems and the formation of disinfection by-products. Rapid-rate biofiltration, particularly when preceded by ozonation, has been effective in removing a significant portion of BOM, showcasing the importance of optimizing such treatment processes to improve water quality (Terry & Summers, 2018).

Applications of Boron Compounds Beyond Medicine : Research into boron-containing compounds extends beyond medicinal applications, exploring their use in environmental protection and food safety. These compounds have shown promise as antifungal agents, environmental protectors, and in controlling human infections, highlighting the versatile applications of boron compounds in addressing various human and environmental health challenges (Estevez-Fregoso et al., 2021).

未来方向

属性

IUPAC Name |

(2S)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8(2)6-7-9(10(14)15)13-11(16)17-12(3,4)5/h6,9H,7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDSOUMESZDICW-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-(S)-2-Amino-5-methylhex-4-enoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

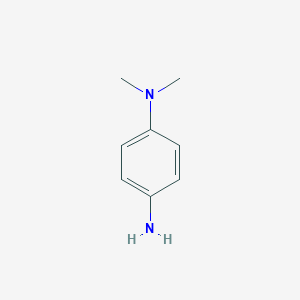

![N-[4-(dimethylamino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B46277.png)